chemical structure and properties of Methyl 4-ethoxy-2-methylbenzoate
chemical structure and properties of Methyl 4-ethoxy-2-methylbenzoate
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
Methyl 4-ethoxy-2-methylbenzoate (CAS: 104216-19-5) is a specialized aromatic ester utilized primarily as a scaffold in the synthesis of pharmaceutical agents, including selective estrogen receptor modulators (SERMs) and RAS inhibitors. Characterized by its trisubstituted benzene ring—featuring an ester, a methyl group, and an ethoxy ether—it serves as a versatile building block for introducing lipophilic bulk and electronic modulation into drug candidates. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and handling protocols for research and development applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | Methyl 4-ethoxy-2-methylbenzoate |
| CAS Number | 104216-19-5 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| SMILES | CCOC1=CC(=C(C=C1)C(=O)OC)C |
| InChI Key | Predicted: InChI=1S/C11H14O3/c1-4-14-9-6-5-8(11(12)13-3)10(2)7-9/h5-7H,4H2,1-3H3 |
Structural Analysis
The molecule features a "push-pull" electronic system:
-
Electron Donating Groups (EDG): The 4-ethoxy group and the 2-methyl group donate electron density into the ring via resonance (+M) and hyperconjugation (+I), respectively. This makes the aromatic ring electron-rich, facilitating electrophilic aromatic substitution at the 3- and 5-positions.
-
Electron Withdrawing Group (EWG): The 1-methoxycarbonyl (ester) group withdraws density, activating the ring for nucleophilic attack at the carbonyl carbon.
-
Steric Factors: The ortho-methyl group provides steric hindrance around the ester carbonyl, potentially slowing down hydrolysis compared to unsubstituted benzoates—a desirable trait for metabolic stability in prodrug design.
Physical Properties
| Property | Value (Experimental/Predicted) |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~280–285 °C (at 760 mmHg) |
| Melting Point | < 50 °C (Likely liquid at RT) |
| Density | ~1.08 g/cm³ |
| LogP | 2.85 (Predicted) – Indicates moderate lipophilicity |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |
Synthetic Pathways & Process Chemistry
Two primary routes are established for the synthesis of Methyl 4-ethoxy-2-methylbenzoate. Route A (Alkylation) is preferred for laboratory-scale synthesis due to the availability of the phenolic precursor.
Route A: Williamson Ether Synthesis (Preferred)
This pathway involves the O-alkylation of Methyl 4-hydroxy-2-methylbenzoate using an ethyl halide and a mild base.
-
Precursor: Methyl 4-hydroxy-2-methylbenzoate (CAS: 3556-83-0)
-
Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr), Potassium Carbonate (K₂CO₃)
-
Solvent: DMF (Dimethylformamide) or Acetone
-
Mechanism: Sₙ2 nucleophilic substitution.
Route B: Fischer Esterification
This pathway is utilized if the free acid is the starting material.
-
Precursor: 4-Ethoxy-2-methylbenzoic acid (CAS: 103323-97-3)[1]
-
Reagents: Methanol (MeOH), Sulfuric Acid (H₂SO₄, cat.)[2]
-
Conditions: Reflux, 4–8 hours.
Synthetic Workflow Diagram
Caption: Figure 1. Convergent synthetic pathways for Methyl 4-ethoxy-2-methylbenzoate.
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 10g of Methyl 4-ethoxy-2-methylbenzoate via O-alkylation.
Materials
-
Methyl 4-hydroxy-2-methylbenzoate (10.0 g, 60.2 mmol)
-
Ethyl Iodide (11.3 g, 72.2 mmol, 1.2 eq) [Note: EtBr can be used but requires longer reaction times]
-
Potassium Carbonate (anhydrous, 16.6 g, 120.4 mmol, 2.0 eq)
-
DMF (50 mL)
-
Ethyl Acetate (EtOAc), Hexanes, Brine.
Methodology
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-hydroxy-2-methylbenzoate (10.0 g) in DMF (50 mL).
-
Deprotonation: Add Potassium Carbonate (16.6 g) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
-
Alkylation: Dropwise add Ethyl Iodide (11.3 g) over 10 minutes.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.
-
Validation: Monitor by TLC (20% EtOAc in Hexanes). The starting material (Rf ~0.3) should disappear, and a less polar spot (Product, Rf ~0.6) should appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (200 mL) to precipitate inorganic salts and quench excess alkyl halide.
-
Extract with EtOAc (3 x 50 mL).
-
Combine organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→10% EtOAc in Hexanes).
Spectroscopic Characterization (Predicted)
Researchers should verify the product structure using the following predicted NMR signals.
¹H NMR (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.92 | Doublet (J=8.5 Hz) | 1H | Ar-H (C6, ortho to ester) |
| 6.75 | Doublet of Doublets | 1H | Ar-H (C5) |
| 6.70 | Doublet (J=2.5 Hz) | 1H | Ar-H (C3, meta to ester) |
| 4.08 | Quartet (J=7.0 Hz) | 2H | -O-CH₂ -CH₃ |
| 3.86 | Singlet | 3H | -COOCH₃ (Ester methyl) |
| 2.58 | Singlet | 3H | Ar-CH₃ (C2 methyl) |
| 1.43 | Triplet (J=7.0 Hz) | 3H | -O-CH₂-CH₃ |
¹³C NMR (100 MHz, CDCl₃)
-
Carbonyl: ~167.5 ppm
-
Aromatic Carbons: ~161.5 (C4-O), 142.0 (C2-Me), 132.5 (C6), 121.0 (C1), 116.5 (C5), 111.0 (C3).
-
Aliphatic Carbons: 63.5 (O-CH₂), 51.5 (COO-CH₃), 22.0 (Ar-CH₃), 14.8 (CH₂-CH₃).
Applications in Drug Discovery[2]
Medicinal Chemistry Scaffolds
Methyl 4-ethoxy-2-methylbenzoate functions as a critical intermediate for several therapeutic classes:
-
RAS Inhibitors: Used in the synthesis of isoindolinone derivatives that target KRAS mutants. The ester group is often hydrolyzed to the acid or converted to an amide to facilitate binding in the Switch I/II pockets of the RAS protein [1].
-
SERMs (Selective Estrogen Receptor Modulators): The 4-alkoxy benzoate motif mimics the phenolic ring of estradiol. Derivatization at the ester position (e.g., reduction to alcohol, conversion to amino-side chains) allows for the generation of antagonists that bind to ERα [2].
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (<200 Da) and defined vector points (ester and ether), this compound is an ideal "fragment" for X-ray crystallographic screening against novel protein targets.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: WARNING.
-
Storage: Store in a cool, dry place under inert gas. Keep container tightly closed.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood to avoid inhalation of vapors.
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as organic chemical waste.
References
-
European Patent Office. (2020). New Isoindolinone Substituted Indoles and Derivatives as RAS Inhibitors. EP 3931188 B1. Retrieved from .
-
Aboul-Ela, M. A., et al. (2018). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. ResearchGate. Retrieved from .
-
AK Scientific. (n.d.). Methyl 4-ethoxy-2-methylbenzoate Product Page. Retrieved from .
-
ChemicalBook. (2025).[3] Methyl 4-ethoxy-2-methylbenzoate CAS Information. Retrieved from .[3]
